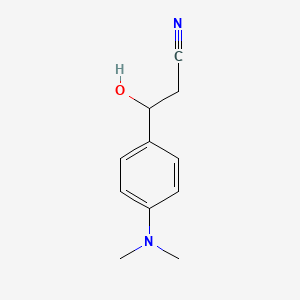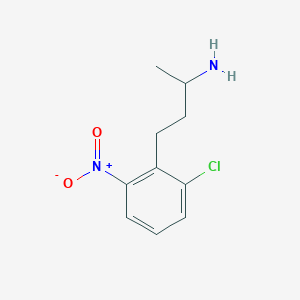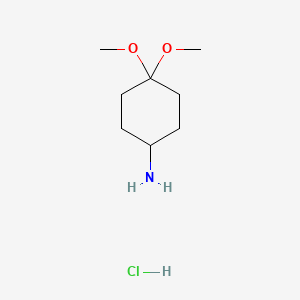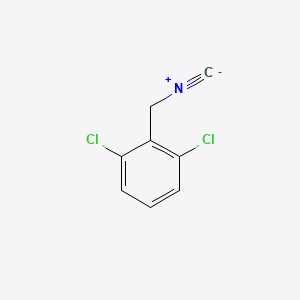
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypropanenitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products
Oxidation: Formation of 3-(4-(Dimethylamino)phenyl)-3-oxopropanenitrile.
Reduction: Formation of 3-(4-(Dimethylamino)phenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Dimethylamino)phenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.
3-(4-(Dimethylamino)phenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.
4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the compound.
Uniqueness
3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy and nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-[4-(dimethylamino)phenyl]-3-hydroxypropanenitrile |
InChI |
InChI=1S/C11H14N2O/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12/h3-6,11,14H,7H2,1-2H3 |
Clé InChI |
WEJBDRRMLHOIRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)








